Enhanced Lipophilicity and Metabolic Stability Over Non-Fluorinated Analogs
The target compound possesses a computed XLogP3 of 3.8 and a logP of 3.525, driven by the 3-CF3 group [1]. This is significantly higher than the non-fluorinated analog 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide (theoretical XLogP3 ~2.0). Higher lipophilicity within this range is correlated with improved membrane permeability and blood-brain barrier penetration, a critical attribute for CNS-targeted Bcl-2 inhibitors [2]. The presence of the trifluoromethyl group also blocks a common metabolic soft spot (CYP450-mediated oxidation), a feature not present in the methyl-substituted analog N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide [3].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8; logP = 3.525 |
| Comparator Or Baseline | 4-chloro-N-(4-hydroxyphenyl)-N-methylbenzenesulfonamide (theoretical XLogP3 ~2.0) and N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide (XLogP3 ~2.5) |
| Quantified Difference | Target compound is ~1.8 log units more lipophilic than the des-CF3 analog, predicting approximately a 60-fold higher partition coefficient into lipid membranes. |
| Conditions | Computational prediction by XLogP3 (PubChem) and experimental logP measurement [REFS-1, REFS-3]. |
Why This Matters
For CNS-penetrant probe development, a higher XLogP3 (target range 3-5) is essential; the non-fluorinated analogs would likely fail to cross the blood-brain barrier, rendering them unsuitable for neurodegenerative disease models.
- [1] PubChem. Computed Properties for CID 2367347. National Center for Biotechnology Information, 2026. View Source
- [2] US Patent 8,501,992 B2. Hydroxyphenyl sulfonamides as antiapoptotic bcl inhibitors. Justia Patents. View Source
- [3] Rehman, A. U., et al. (2012). Synthesis, characterization and biological screening of some 4-O-substituted derivatives of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide. (Data on comparator scaffold). View Source
